N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxyacetamide
Description
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxyacetamide is a heterocyclic compound featuring an imidazo[1,2-b]pyridazine core substituted with methoxy groups and a chloro-phenylacetamide side chain.
Properties
IUPAC Name |
N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3/c1-23-9-15(22)19-12-7-10(3-4-11(12)17)13-8-21-14(18-13)5-6-16(20-21)24-2/h3-8H,9H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWZVLSKVQHVRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C(C=CC(=C1)C2=CN3C(=N2)C=CC(=N3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxyacetamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Imidazo[1,2-b]pyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyridazine ring.
Chlorination: Introduction of the chloro group to the phenyl ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Methoxylation: The methoxy group is introduced via nucleophilic substitution reactions using methanol or other methoxy donors.
Acetamide Formation: The final step involves the coupling of the methoxyacetamide moiety to the substituted phenyl ring, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxyacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to desired therapeutic effects. Detailed studies on its binding affinity, kinetics, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Modifications and Substituent Effects
The compound’s key structural elements include:
- 6-Methoxy group : Enhances solubility and modulates electronic properties.
Table 1: Comparison with Analogous Compounds
*Molecular formula estimated based on structural analogs.
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The target compound’s logP is likely lower than cyclopentanecarboxamide analogs (e.g., 946217-68-1) due to the polar methoxyacetamide group .
- Metabolic Stability : Pivalamide derivatives (e.g., 1383619-76-8) exhibit higher resistance to enzymatic hydrolysis compared to acetamide or carboxamide groups .
- Solubility: The 6-methoxy group in the target compound improves aqueous solubility relative to non-polar substituents (e.g., trifluoromethyl in 1383619-76-8) .
Biological Activity
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxyacetamide is a synthetic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the imidazo[1,2-b]pyridazine family and features a complex structure characterized by:
- Chloro substituent on a phenyl ring
- Methoxy group attached to the imidazo[1,2-b]pyridazine moiety
- Amide functional group
These structural elements contribute to its diverse biological activities, particularly in anticancer and antimicrobial applications.
| Property | Value |
|---|---|
| Molecular Formula | C21H17ClN4O2 |
| Molecular Weight | 392.8 g/mol |
| CAS Number | 946217-54-5 |
Biological Mechanisms
This compound exhibits notable biological activity through various mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in tumor growth and microbial resistance. For example, it may target specific kinases or proteases that are crucial for cancer cell proliferation.
- Cellular Pathway Modulation : It interacts with molecular targets that regulate cellular processes such as apoptosis and cell cycle progression. This modulation can lead to reduced viability of cancer cells.
- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, potentially inhibiting the growth of various pathogenic bacteria and fungi.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Studies : In vitro studies using various cancer cell lines demonstrated that the compound inhibits cell proliferation significantly more than standard chemotherapy agents. For instance, B16F10 melanoma cells showed a marked reduction in viability when treated with this compound at specific concentrations.
- Antimicrobial Efficacy : A study reported that the compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Similarities | Unique Features |
|---|---|---|
| N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide | Contains an imidazo[1,2-b]pyridazine core | Different substitution pattern on the phenyl ring |
| 4-Chloro-5-(dimethylamino)-pyridazinone | Shares a pyridazine structure | Different functional groups affecting biological activity |
| 5-(4-Methoxyphenyl)-substituted derivatives | Similar phenyl ring substitutions | Variations in additional substituents leading to different properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
